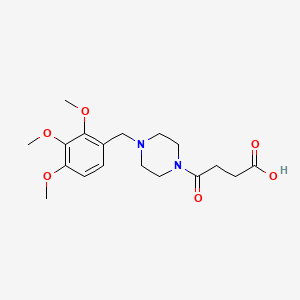
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid
Vue d'ensemble
Description
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid, also known as TMB-4, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a piperazine derivative that belongs to the class of N-substituted amino acids. It is a small molecule that has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also been shown to regulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to have various biochemical and physiological effects. In animal models, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also been shown to increase the levels of anti-inflammatory cytokines and promote the activation of neuroprotective pathways. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to have a good safety profile and does not cause significant toxicity or adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid is also stable and can be easily synthesized in large quantities. However, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid also has a short half-life, which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid research. One area of interest is the development of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has shown promising results in animal models of these diseases and could be further developed for clinical use. Another area of interest is the use of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid as a potential anti-cancer agent. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been shown to inhibit the growth of cancer cells and could be further developed as a cancer treatment. Additionally, the development of 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid analogs with improved solubility and half-life could enhance its therapeutic potential.
Applications De Recherche Scientifique
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. In preclinical studies, 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has been found to protect against ischemic brain injury, reduce inflammation in animal models of arthritis, and inhibit the growth of cancer cells. 4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid has also shown potential as a treatment for neuropathic pain and as a neuroprotective agent in traumatic brain injury.
Propriétés
IUPAC Name |
4-oxo-4-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-24-14-5-4-13(17(25-2)18(14)26-3)12-19-8-10-20(11-9-19)15(21)6-7-16(22)23/h4-5H,6-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUVYIZKUXELSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



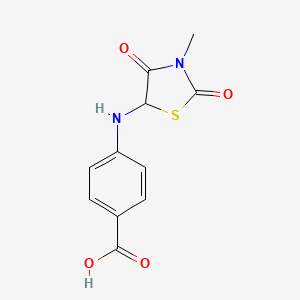

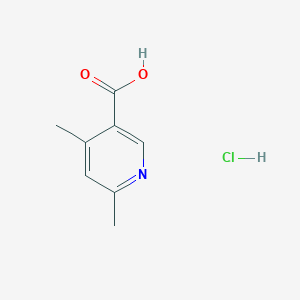
![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

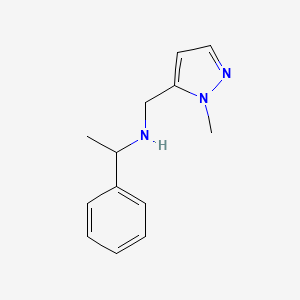


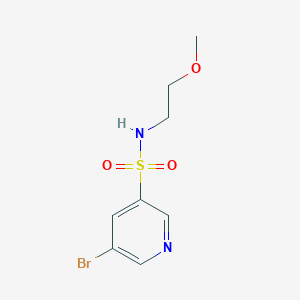
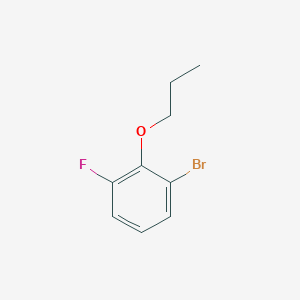
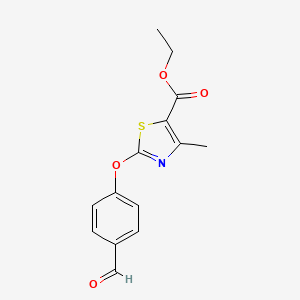
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)
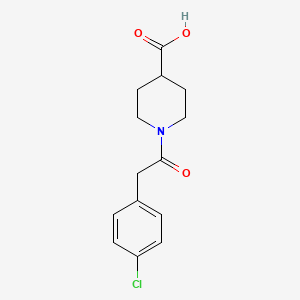
![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)